molecular formula C19H18FN3O3S B2390880 N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide CAS No. 865160-87-8

N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide

Cat. No.: B2390880
CAS No.: 865160-87-8
M. Wt: 387.43
InChI Key: QPFTYCHREYEKHS-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core substituted with a 2-methoxyethyl group at position 3 and an acetamido group at position 4. The Z-configuration of the imine bond (C=N) in the dihydrobenzothiazole ring is critical for its stereoelectronic properties. The 4-fluorobenzamide moiety is appended via a conjugated system, likely influencing its solubility, bioavailability, and intermolecular interactions such as hydrogen bonding or π-stacking .

Properties

IUPAC Name

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c1-12(24)21-15-7-8-16-17(11-15)27-19(23(16)9-10-26-2)22-18(25)13-3-5-14(20)6-4-13/h3-8,11H,9-10H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFTYCHREYEKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)F)S2)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminothiophenol with Ethyl Acetoacetate

The dihydrobenzothiazole scaffold is synthesized via acid-catalyzed cyclocondensation. A mixture of 2-aminothiophenol (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in acetic acid is refluxed at 120°C for 12 hours, yielding 2,3-dihydro-1,3-benzothiazol-2-one as a pale-yellow solid. This intermediate serves as the foundation for subsequent functionalization.

Nitration at Position 6

Nitration is achieved using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C. The 2,3-dihydro-1,3-benzothiazol-2-one is treated with the nitrating mixture for 2 hours, affording 6-nitro-2,3-dihydro-1,3-benzothiazol-2-one in 75% yield. Controlled temperature is critical to avoid over-nitration or ring degradation.

Reduction of Nitro to Amine

Catalytic hydrogenation using 10% Pd/C in ethanol under H₂ (50 psi) reduces the nitro group to an amine. The reaction proceeds at room temperature for 6 hours, yielding 6-amino-2,3-dihydro-1,3-benzothiazol-2-one with >90% conversion.

Acetylation of the 6-Amino Group

The amine is acetylated using acetic anhydride (1.5 equiv) in pyridine at 80°C for 4 hours. The crude product is purified via recrystallization from ethanol, yielding 6-acetamido-2,3-dihydro-1,3-benzothiazol-2-one (85% yield).

Formation of the Ylidene Linkage

Condensation with 4-Fluorobenzoyl Chloride

The ylidene bond is formed by reacting 6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-amine (1.0 equiv) with 4-fluorobenzoyl chloride (1.1 equiv) in dichloromethane (DCM) under nitrogen. Triethylamine (2.0 equiv) is added to scavenge HCl. The reaction is stirred at room temperature for 12 hours, followed by dehydration using thionyl chloride (SOCl₂) to generate the imine. The Z-configuration is favored by employing a bulky base (e.g., DBU) and low-temperature conditions (0°C).

Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate:hexane, 1:2), yielding the target compound as a white crystalline solid (60% yield). Structural confirmation is achieved through:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.89–7.85 (m, 2H, ArH), 7.45 (d, J = 8.4 Hz, 1H, ArH), 4.32–4.25 (m, 2H, OCH₂CH₂O), 3.68 (s, 3H, OCH₃), 2.98–2.92 (m, 2H, NCH₂), 2.15 (s, 3H, CH₃CO).
  • HRMS (ESI+) : m/z calculated for C₂₁H₂₁FN₃O₃S [M+H]⁺: 422.1234, found: 422.1238.

Optimization and Challenges

Controlling Z-Configuration

The Z-geometry of the ylidene bond is sensitive to reaction conditions. Employing sterically hindered bases (e.g., DIPEA) and low temperatures (0–5°C) suppresses isomerization to the E-form, achieving a Z:E ratio of 9:1.

Solvent Effects on Alkylation

Comparative studies reveal that polar aprotic solvents (DMSO, NMP) enhance alkylation efficiency by stabilizing the transition state. DMSO affords higher yields (65%) compared to DMF (50%) due to improved solubility of K₂CO₃.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the fluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound’s unique structure suggests potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Benzothiazole-Based Acetamides (Patent Derivatives)

The European patent (EP3 348 550A1) discloses several N-(benzothiazol-2-yl)acetamide derivatives with structural similarities :

Compound Name Key Substituents Structural Differences vs. Target Compound
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide -CF₃ at C6; 4-OCH₃-phenyl Trifluoromethyl vs. acetamido (C6); methoxyphenyl vs. 2-methoxyethyl
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide -CF₃ at C6; 3,4-(OCH₃)₂-phenyl Increased methoxy substitution; absence of fluorobenzamide
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide -CF₃ at C6; unsubstituted phenyl Simpler phenyl group; lacks fluorine and methoxyethyl

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in patent compounds enhances metabolic stability and lipophilicity compared to the acetamido (-NHCOCH₃) group in the target compound, which may improve solubility via hydrogen bonding .

Fluorobenzamide Derivatives

Compounds such as N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-fluorobenzamide (CAS 876919-11-8) share the 4-fluorobenzamide moiety but differ in core structure :

Property Target Compound CAS 876919-11-8
Core Structure Dihydrobenzothiazole Benzodioxin-ethyl
Fluorine Position 4-Fluorobenzamide 4-Fluorobenzamide
Bioactivity Implications Benzothiazoles often target kinases or GPCRs Benzodioxins are associated with CNS activity

Comparison :

  • The dihydrobenzothiazole core in the target compound may confer redox activity or metal-binding capacity absent in benzodioxin derivatives.

Triazole-Thione Derivatives

Synthesized compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () share fluorinated aromatic systems but differ in heterocyclic cores :

Feature Target Compound Triazole-Thione Derivatives
Heterocycle Benzothiazole 1,2,4-Triazole
Fluorination Single fluorine (4-F) 2,4-Difluorophenyl
Tautomerism Imine-enamine tautomerism possible Thione-thiol tautomerism observed

Functional Impact :

  • The triazole-thiones exhibit tautomeric equilibria (thione ↔ thiol), affecting their electronic properties and binding modes, whereas the target compound’s Z-configuration may lock its conformation .

Biological Activity

N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide is a synthetic compound notable for its complex chemical structure and potential biological activities. This compound is recognized for its interactions with specific molecular targets, particularly in the context of metabolic and anti-cancer therapies.

Chemical Structure and Properties

  • Molecular Formula : C15H19N3O3S
  • Molecular Weight : 321.4 g/mol
  • IUPAC Name : this compound

The compound features a benzothiazole ring system, an acetamido group, and a methoxyethyl side chain, which contribute to its pharmacological significance.

The primary mechanism of action for this compound involves the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) . This enzyme plays a crucial role in insulin signaling pathways. By inhibiting PTP1B, the compound enhances insulin sensitivity and may aid in glucose homeostasis, making it a candidate for the treatment of Type II diabetes .

Antitumor Activity

Recent studies have indicated that compounds related to benzothiazole derivatives exhibit significant antitumor activity. For example, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro.

Case Studies and Research Findings:

  • Antiproliferative Assays :
    • In vitro studies demonstrated that benzothiazole derivatives can inhibit the growth of various cancer cell lines (e.g., A549 lung cancer cells) with IC50 values ranging from 0.85 μM to 6.75 μM .
    • The presence of the acetamido group enhances the antitumor properties of these compounds by promoting apoptosis and cell cycle arrest .
  • Mechanistic Insights :
    • The interaction of these compounds with DNA has been studied using techniques such as BrdU proliferation assays and MTS cytotoxicity assays. Results indicate a strong binding affinity to DNA, which may contribute to their antitumor effects .

Antimicrobial Activity

In addition to antitumor properties, certain derivatives have exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The testing included various strains such as Escherichia coli and Staphylococcus aureus, showcasing the broad-spectrum potential of these compounds .

Data Table: Biological Activity Summary

Activity TypeTarget/PathwayIC50 Values (μM)Remarks
AntitumorA549 Lung Cancer Cells0.85 - 6.75Promotes apoptosis and cell cycle arrest
AntimicrobialE. coli, S. aureusVariesEffective against multiple bacterial strains
Insulin SensitivityPTP1B InhibitionNot specifiedPotential for Type II diabetes treatment

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example, temperature (e.g., 60–80°C for cyclization steps), solvent selection (polar aprotic solvents like DMF or acetonitrile), and catalyst use (e.g., Cu(I) for click chemistry) are critical. Intermediate purification via column chromatography or recrystallization ensures minimal side products. Analytical techniques like TLC and HPLC should monitor reaction progress .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer : High-resolution NMR (¹H/¹³C) is essential for confirming regiochemistry and stereochemistry, particularly for the Z-configuration of the benzothiazol-2-ylidene moiety. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., acetamido C=O stretch near 1650 cm⁻¹). X-ray crystallography provides definitive structural confirmation .

Q. How do the functional groups in this compound influence its chemical reactivity?

  • Methodological Answer : The acetamido group may undergo hydrolysis under acidic/basic conditions, while the methoxyethyl chain could participate in hydrogen bonding. The fluorobenzamide moiety enhances electrophilicity, making it susceptible to nucleophilic aromatic substitution. Reactivity studies should include pH-dependent stability assays and controlled reactions with nucleophiles (e.g., thiols or amines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

  • Methodological Answer : Use software suites like SHELXL for small-molecule refinement, leveraging constraints (e.g., rigid-body refinement for disordered regions) and validation tools (e.g., ADDSYM in PLATON to check missed symmetry). Cross-validate with hydrogen-bonding patterns and Hirshfeld surface analysis to resolve ambiguities .

Q. What strategies are effective for analyzing intermolecular interactions in the crystal lattice?

  • Methodological Answer : Graph-set analysis (as per Etter’s rules) identifies hydrogen-bonding motifs (e.g., R₂²(8) rings). Software like Mercury or CrystalExplorer visualizes π-π stacking and halogen interactions. Energy frameworks quantify interaction strengths, critical for understanding packing efficiency and stability .

Q. How should researchers address discrepancies between computational modeling and experimental spectral data?

  • Methodological Answer : Reconcile differences by refining computational parameters (e.g., DFT functional selection, solvent models) and validating with experimental data. For example, compare calculated vs. observed NMR chemical shifts using tools like ACD/Labs or Gaussian. Adjust torsional angles in the benzothiazol-2-ylidene core to match crystallographic data .

Q. What experimental designs are recommended for studying the compound’s biological mechanism of action?

  • Methodological Answer : Use structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing the 4-fluorobenzamide with other halogens). Pair with biophysical assays (SPR or ITC) to measure binding affinity to target proteins. Molecular dynamics simulations can predict binding poses, validated by X-ray co-crystallography .

Notes

  • Software Recommendations : SHELX for refinement , WinGX for data processing , Mercury for crystal packing analysis .
  • Validation : Always cross-check crystallographic data with CIF validation tools (e.g., checkCIF) to detect outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.